Compound Description: JD5037 (1) is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. Peripheral CB1 receptor antagonists/inverse agonists have significant therapeutic potential for metabolic disorders, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []
Relevance: While the exact structure of JD5037 is not provided in the abstract, the paper focuses on the synthesis of its deuterated analog. The fact that this research involves developing a compound for potential clinical use against metabolic disorders suggests a possible structural relationship or shared mechanism of action with 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide, prompting further investigation. https://www.semanticscholar.org/paper/ad14cc50b6f1d6c1e1344b2d37ab5668244e6ff7 []
Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies have established that specific stereochemical features within the JDTic molecule are crucial for its kappa potency and selectivity. This compound requires a second basic amino group and a second phenol group in close proximity to the amino group to exhibit its antagonist activity effectively. []
Relevance: Both JDTic and 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide share a substituted piperidine ring in their structures. The presence of the 3-methyl-1-piperidinyl sulfonyl moiety in the target compound and the focus on substituted piperidine structures in the JDTic research suggest potential overlap in their biological activities or molecular targets. https://www.semanticscholar.org/paper/6477765232b37d7f2ba0623deb3df711dc0a3ef0 []
Compound Description: This compound represents a methyl-substituted analog of JDTic with high potency and selectivity for the kappa-opioid receptor. []
Relevance: The structural similarity with JDTic, specifically the presence of a substituted piperidine ring, connects Compound 8a to the target compound, 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide. Further investigation into the structure-activity relationships of both the target compound and Compound 8a might reveal valuable insights into their potential interactions with opioid receptors. https://www.semanticscholar.org/paper/a53f61951ba8b7d86d402bb45516b96ef28df324 []
4. cis-1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Compound 40, Anaquest, A-3331.HCl, Brifentanil)* Compound Description: This compound is a potent analgesic with a remarkably short duration of action. In preclinical models, it demonstrated significantly greater potency compared to morphine and fentanyl. []* Relevance: The presence of a 3-methyl-4-substituted piperidine ring in Compound 40 highlights a key structural similarity with 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide. Although the exact pharmacological target of the target compound is unknown, the shared structural motif and the analgesic properties of Compound 40 suggest a potential for shared biological activity, prompting further investigation. https://www.semanticscholar.org/paper/1ee76b330dd385c1f695ab59f9867cb8d3022aab []
Compound Description: GSK962040 represents the first small-molecule motilin receptor agonist to enter clinical development. It exhibits potent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. Notably, it potentiates neuronal-mediated contractions in isolated gastric antrum tissue and demonstrates promising pharmacokinetic properties in preclinical models. []
Relevance: While the core structure differs, the presence of a 3-methyl piperidine moiety in both GSK962040 and 3-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide highlights a structural similarity that might be relevant in terms of their interactions with biological targets, especially considering their potential activity in similar physiological systems like the gastrointestinal tract. https://www.semanticscholar.org/paper/b14c9ed1b9a86ea0cd32209970f4f05e2850f374 []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.